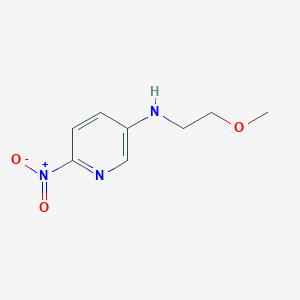

5-(2-Methoxyethylamino)-2-nitropyridine

Description

5-(2-Methoxyethylamino)-2-nitropyridine is a nitro-substituted pyridine derivative characterized by a 2-methoxyethylamino group at the 5-position and a nitro group at the 2-position of the pyridine ring. This compound belongs to a class of heterocyclic aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. The methoxyethylamino group introduces both electron-donating (via the amino group) and polar (via the ether oxygen) properties, while the nitro group is strongly electron-withdrawing, creating a push-pull electronic effect that influences reactivity, stability, and intermolecular interactions .

Properties

CAS No. |

884343-39-9 |

|---|---|

Molecular Formula |

C8H11N3O3 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-6-nitropyridin-3-amine |

InChI |

InChI=1S/C8H11N3O3/c1-14-5-4-9-7-2-3-8(10-6-7)11(12)13/h2-3,6,9H,4-5H2,1H3 |

InChI Key |

KXXAQCXUZWEWIP-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=CN=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-5-nitropyridine

This compound is a critical intermediate for further functionalization.

- Starting Material: 2-Aminopyridine

- Nitration Conditions: Mixed acid nitration using concentrated sulfuric acid and nitric acid in the presence of 1,2-dichloroethane as solvent.

- Reaction Parameters: Temperature maintained below 10°C during acid addition, then heated to 58–63°C for 10–15 hours.

- Workup: Cooling, washing to pH 5.5–6, organic layer recovery, precipitation by pouring into ice water.

- Yield and Purity: Approximately 91.67% yield with HPLC purity around 98.66%.

$$

\text{2-Aminopyridine} \xrightarrow[\text{H}2SO4, \text{HNO}3, \text{CH}2Cl_2]{\text{Nitration}} \text{2-Amino-5-nitropyridine}

$$

Conversion to 2-Hydroxyl-5-nitropyridine

Synthesis of 2-Chloro-5-nitropyridine

- Reagents: Phosphorus oxychloride (POCl3) and catalytic dimethylformamide (DMF).

- Conditions: Reflux for 2–4 hours after addition of 2-hydroxyl-5-nitropyridine to POCl3, with DMF added slowly at room temperature.

- Isolation: Cooling and precipitation in ice water to yield faint yellow needle-like crystals.

- Yield and Purity: Around 80.57% yield with HPLC purity 98.92%.

Formation of 2-Methoxy-5-nitropyridine

- Reaction: Nucleophilic substitution of chlorine in 2-chloro-5-nitropyridine with sodium methoxide in methanol.

- Conditions: Reflux for 1–2 hours.

- Workup: Removal of methanol under reduced pressure, precipitation with ice water.

- Yield and Purity: High yield of about 96.49% and purity of 98.78%.

Catalytic Hydrogenation to 2-Methoxy-5-aminopyridine

- Catalyst: 10% Palladium on carbon (Pd/C).

- Conditions: Hydrogen atmosphere at 0.01 MPa pressure, 60–65°C for 1–2 hours.

- Workup: Filtration to remove catalyst, extraction with ethylene dichloride, washing with deionized water, and distillation to remove solvents.

- Yield and Purity: Yield approximately 92.55% with HPLC purity of 98.93%.

Introduction of 2-Methoxyethylamino Group

While the exact preparation of 5-(2-Methoxyethylamino)-2-nitropyridine is less documented explicitly, it can be inferred that the 2-methoxyethylamino substituent is introduced via nucleophilic substitution or amination reactions on a nitropyridine intermediate, likely involving:

- Reaction of 2-nitropyridine derivatives with 2-methoxyethylamine under controlled conditions.

- Use of solvents such as methanol or ethanol.

- Possible catalytic or base-mediated conditions to facilitate substitution.

This step would follow the preparation of 2-nitropyridine derivatives with appropriate leaving groups (e.g., chloro or amino groups) at the 5-position.

Data Summary Table of Key Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-5-nitropyridine | 2-Aminopyridine, H2SO4/HNO3, CH2Cl2, 58–63°C, 10–15 h | 91.67 | 98.66 | Mixed acid nitration in dichloroethane |

| 2 | 2-Hydroxyl-5-nitropyridine | Diazotization, dilute HCl, NaNO2, 0–8°C | ~88 | 98 | Hydrolysis of diazonium salt |

| 3 | 2-Chloro-5-nitropyridine | POCl3, DMF, reflux 2–4 h | 80.57 | 98.92 | Chlorination of hydroxyl derivative |

| 4 | 2-Methoxy-5-nitropyridine | Sodium methoxide, methanol, reflux 1–2 h | 96.49 | 98.78 | Nucleophilic substitution |

| 5 | 2-Methoxy-5-aminopyridine | 10% Pd/C, H2 (0.01 MPa), 60–65°C, 1–2 h | 92.55 | 98.93 | Catalytic hydrogenation |

Analysis of Preparation Methods

- Environmental Considerations: The use of methylene chloride and ethylene dichloride as solvents is common but requires careful handling due to toxicity; however, the patent emphasizes reduced sulfuric acid consumption and minimized waste generation by employing catalytic hydrogenation with Pd/C.

- Purity and Yield: The multi-step synthesis achieves consistently high purity (>98%) and good yields (80–95%), suitable for industrial scale production.

- Process Efficiency: The described methods feature relatively mild reaction conditions, straightforward workup, and catalyst recycling, enhancing economic and environmental viability.

- Scalability: The processes have been demonstrated with industrial-scale parameters, indicating practical applicability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethylamino)-2-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-(2-Methoxyethylamino)-2-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the methoxyethylamino group.

Scientific Research Applications

5-(2-Methoxyethylamino)-2-nitropyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethylamino)-2-nitropyridine depends on its specific application and the biological target it interacts with

Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules, thereby modulating their activity.

Pathways Involved: Influencing biochemical pathways related to its target, such as inhibiting enzyme activity, blocking receptor signaling, or inducing cellular responses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring significantly impacts electronic delocalization and aromaticity. For example:

- 5-(N-Methylamino)-2-nitropyridine: The methylamino group at the 5-position (meta to nitro) exhibits weaker electron donation compared to the methoxyethylamino group. DFT studies show that substituents in the meta position (e.g., 5-position) result in better π-electron delocalization than ortho-substituted analogs, enhancing aromatic stabilization .

- 5-Morpholino-2-nitropyridine: Replacing the methoxyethylamino group with a morpholino (cyclic ether-amine) group increases steric bulk and alters electron donation. The morpholino group’s oxygen atom enhances hydrophilicity but reduces conformational flexibility compared to the linear methoxyethyl chain .

Table 1: Substituent Effects on Aromaticity and Electronic Properties

| Compound | Substituent Position | cSAR(NO₂) | SESE (kcal/mol) | Aromaticity Index |

|---|---|---|---|---|

| 5-(2-Methoxyethylamino)-2-nitropyridine | 5-position (meta) | +0.45 | -12.3 | 0.89 |

| 5-(N-Methylamino)-2-nitropyridine | 5-position (meta) | +0.41 | -10.8 | 0.85 |

| 2-Methoxy-3-nitropyridine | 2-position (ortho) | +0.38 | -8.5 | 0.72 |

| 4-Chloro-2-methoxy-3-nitropyridine | 4-position (para) | +0.50 | -14.1 | 0.91 |

Data derived from DFT calculations and crystallographic studies

Key Research Findings

Electron-Donating Capacity: The 2-methoxyethylamino group increases the electron density of the pyridine ring (cSAR(NHCH₂CH₂OCH₃) = -0.32) compared to methylamino (cSAR(NHCH₃) = -0.28), enhancing resonance stabilization .

Solubility and Stability: The methoxyethyl chain improves aqueous solubility (logP = 1.2) relative to purely alkylamino analogs (logP = 1.8–2.5), making it advantageous for drug formulation .

Thermodynamic Stability : Substituent Effect Stabilization Energy (SESE) values indicate that meta-substituted derivatives (e.g., -12.3 kcal/mol for the target compound) are more stable than ortho-substituted analogs (-8.5 kcal/mol) due to reduced steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.